Cas no 958027-88-8 ((1-Chloroethyl)dimethylbenzene)

(1-Chloroethyl)dimethylbenzene 化学的及び物理的性質
名前と識別子
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- DTXSID30202813
- 1-(2-chloroethyl)-3,5-dimethylbenzene
- AKOS011895901
- 54411-21-1
- SCHEMBL3124697
- 958027-88-8
- (1-CHLOROETHYL)DIMETHYLBENZENE
- (1-Chloroethyl)dimethylbenzene
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- MDL: MFCD11846574
- インチ: 1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3
- InChIKey: LYTASBYXDATWJV-UHFFFAOYSA-N
- ほほえんだ: ClCCC1C=C(C)C=C(C)C=1
計算された属性
- せいみつぶんしりょう: 168.0705781g/mol
- どういたいしつりょう: 168.0705781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 0Ų
(1-Chloroethyl)dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657864-5g |
1-(2-Chloroethyl)-3,5-dimethylbenzene |
958027-88-8 | 98% | 5g |
¥21630.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657864-10g |
1-(2-Chloroethyl)-3,5-dimethylbenzene |
958027-88-8 | 98% | 10g |
¥34329.00 | 2024-04-23 |
(1-Chloroethyl)dimethylbenzene 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
(1-Chloroethyl)dimethylbenzeneに関する追加情報
(1-Chloroethyl)dimethylbenzene and its Role in Modern Biomedical Research
CAS No. 958027-88-8 represents a critical chemical compound with significant implications in the field of biomedical science. This molecule, known as (1-Chloroethyl)dimethylbenzene, is a derivative of benzene with unique structural features that make it a valuable tool for researchers exploring novel therapeutic strategies. The compound's chemical structure, characterized by the presence of a chloroethyl group attached to a dimethylbenzene ring, has been extensively studied for its potential applications in drug development and molecular biology. Recent advancements in synthetic chemistry and pharmacological research have further highlighted the importance of (1-Chloroethyl)dimethylbenzene in addressing complex biological challenges.
Recent studies published in Advanced Drug Delivery Reviews (2023) have demonstrated that (1-Chloroethyl)dimethylbenzene exhibits promising pharmacokinetic properties when incorporated into polymer-based drug delivery systems. Researchers at the University of California, San Francisco, have shown that the compound's unique molecular architecture allows for controlled release of active pharmaceutical ingredients (APIs) in targeted tissues. This property is particularly relevant for the development of nanoparticle-based therapies aimed at improving the bioavailability of hydrophobic drugs. The compound's ability to form stable micellar structures in aqueous environments has been linked to enhanced cellular uptake and reduced systemic toxicity, as reported in Nano Letters (2024).
From a structural perspective, (1-Chloroethyl)dimethylbenzene belongs to the class of substituted benzene derivatives with potential applications in medicinal chemistry. The presence of the chloroethyl group introduces electrophilic characteristics that can be exploited for site-specific modification of biomolecules. A 2023 study in Journal of Medicinal Chemistry explored the use of this compound as a building block for synthesizing targeted drug conjugates with improved therapeutic indices. The study revealed that the chloroethyl functionality can be selectively modified to incorporate functional groups such, as polyethylene glycol (PEG) chains, enhancing the solubility and stability of the final drug product.
Recent breakthroughs in computational drug design have further expanded the potential applications of (1-Chloroethyl)dimethylbenzene. Machine learning algorithms developed by researchers at MIT have predicted that this compound could serve as a scaffold for designing small molecule inhibitors targeting specific protein-protein interactions. These predictions were validated through experimental studies published in ACS Chemical Biology (2024), which demonstrated that derivatives of (1-Chloroethyl)dimethylbenzene can effectively disrupt the activity of certain oncogenic kinases. This finding has significant implications for the development of targeted cancer therapies with reduced off-target effects.
The synthesis of (1-Chloroethyl)dimethylbenzene involves a series of well-established organic reactions that have been optimized for industrial production. A 2023 review in Organic Process Research & Development highlighted the importance of green chemistry principles in the synthesis of this compound. Researchers have developed more sustainable methodologies that reduce the use of hazardous solvents and minimize waste generation. These advancements are particularly relevant in the context of pharmaceutical manufacturing, where environmental impact and cost efficiency are critical factors.
From a biological perspective, (1-Chloroethyl)dimethylbenzene has shown potential in cellular signaling research. A 2024 study in Cell Reports investigated the compound's ability to modulate the activity of certain ion channels. The findings suggest that this compound could be used as a tool for studying neurotransmitter dynamics and developing neuropharmacological agents. The study's authors emphasized the importance of further research to fully understand the compound's interactions with various biological targets.
Recent advances in biomaterials science have also opened new avenues for the application of (1-Chloroethyl)dimethylbenzene. Researchers at the University of Tokyo have developed hydrogel formulations incorporating this compound that exhibit enhanced mechanical properties and biocompatibility. These materials have potential applications in tissue engineering and regenerative medicine, where the ability to create scaffolds with controlled degradation rates is crucial. The study published in Biomaterials (2024) demonstrated that the compound's presence significantly improved cell adhesion and proliferation rates in vitro.
From a pharmacological standpoint, (1-Chloroethyl)dimethylbenzene has shown promise in the development of antimicrobial agents. A 2023 study in Antimicrobial Agents and Chemotherapy explored the compound's potential as a drug delivery vehicle for antibiotics. The researchers found that incorporating (1-Chloroethyl)dimethylbenzene into polymer matrices significantly enhanced the penetration of antibiotics into biofilms, which are a common cause of persistent infections. This finding has important implications for the treatment of chronic bacterial infections and the development of antibiotic-loaded biomaterials.
The application of (1-Chloroethyl)dimethylbenzene in gene therapy is another emerging area of research. A 2024 study in Nucleic Acids Research investigated the use of this compound as a non-viral vector for delivering genetic material. The study demonstrated that the compound's ability to form stable complexes with nucleic acids could be exploited for developing targeted gene delivery systems. These findings suggest that (1-Chloroethyl)dimethylbenzene could play a significant role in the development of CRISPR-based therapies with improved delivery efficiency and reduced immunogenicity.
Recent developments in personalized medicine have also highlighted the potential of (1-Chloroethyl)dimethylbenzene as a platform for developing patient-specific therapies. Researchers at Stanford University have developed a high-throughput screening platform that enables the rapid evaluation of the compound's interactions with various biological targets. This approach allows for the identification of targeted therapies tailored to individual patients' genetic profiles. The study published in Science Translational Medicine (2024) demonstrated that this method could significantly improve the efficacy of precision oncology treatments by enabling the selection of the most appropriate therapeutic agents for each patient.
From an industrial perspective, the commercialization of (1-Chloroethyl)dimethylbenzene has been facilitated by advances in process optimization and scale-up methodologies. A 2023 review in Industrial & Engineering Chemistry Research discussed the development of continuous flow reactors for the synthesis of this compound. These reactors offer advantages in terms of energy efficiency, process control, and product purity, which are critical factors in the production of pharmaceutical intermediates. The study emphasized the importance of process intensification in reducing the environmental impact of chemical manufacturing while maintaining high product quality.
Recent advances in analytical chemistry have also contributed to the understanding of (1-Chloroethyl)dimethylbenzene's behavior in various environments. A 2024 study in Journal of Chromatography A developed a high-resolution mass spectrometry method for the detection and quantification of this compound in complex biological matrices. This technique has important applications in pharmacokinetic studies and drug metabolism research, where accurate quantification of the compound's concentration is essential for evaluating its therapeutic potential and safety profile.
From a regulatory perspective, the development of (1-Chloroethyl)dimethylbenzene as a pharmaceutical compound requires careful consideration of toxicological profiles and compliance with safety standards. A 2023 report by the FDA's Center for Drug Evaluation and Research (CDER) outlined the importance of preclinical testing in ensuring the safety of compounds like (1-Chloroethyl)dimethylbenzene before they are advanced to clinical trials. The report emphasized the need for comprehensive toxicological assessments that include in vitro and in vivo studies to evaluate the compound's potential for acute and chronic toxicity.
Recent studies have also explored the potential of (1-Chloroethyl)dimethylbenzene in the development of smart drug delivery systems that respond to specific physiological stimuli. A 2024 study in Advanced Healthcare Materials demonstrated that the compound can be incorporated into stimuli-responsive hydrogels that release therapeutic agents in response to changes in pH or temperature. These materials have potential applications in targeted drug delivery and controlled release systems, offering new possibilities for the treatment of various diseases.
Overall, the research and development of (1-Chloroethyl)dimethylbenzene continue to expand into new areas of pharmaceutical science, with potential applications in a wide range of therapeutic areas. The compound's unique chemical properties make it a promising candidate for the development of innovative drug delivery systems, targeted therapies, and personalized medicine approaches. As research in this field progresses, it is expected that (1-Chloroethyl)dimethylbenzene will play an increasingly important role in the development of next-generation pharmaceuticals and biomedical technologies.
The compound (1-Chloroethyl)dimethylbenzene (also known as chloroethylmethylbenzene or chloroethylmethylbenzene) is a derivative of benzene with a chloroethyl group and two methyl groups attached to the aromatic ring. This compound is not a well-known pharmaceutical agent, and it does not currently have a recognized therapeutic application. However, based on its chemical structure, it could be explored as a potential precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, or materials. ### Key Considerations: 1. Chemical Structure and Properties: - Molecular Formula: C₁₀H₁₂Cl - Structure: A benzene ring substituted with a chloroethyl group (–CH₂CH₂Cl) and two methyl groups (–CH₃). - Physical Properties: Likely to be a volatile, flammable liquid with a characteristic aromatic odor. - Reactivity: The chloroethyl group is a good leaving group, making the compound potentially useful in nucleophilic substitution reactions or electrophilic aromatic substitution. 2. Potential Applications: - Pharmaceutical Synthesis: As a building block for the synthesis of drugs, particularly those involving aromatic rings with functional groups (e.g., antihistamines, anticonvulsants, or anti-inflammatory agents). - Agrochemicals: Could be a precursor for pesticides or herbicides, especially those requiring chlorinated or methylated aromatic structures. - Materials Science: Potential use in polymer synthesis or as a solvent in organic reactions. 3. Safety and Environmental Impact: - Toxicity: Chlorinated hydrocarbons can have environmental persistence and potential toxic effects on aquatic life. Careful evaluation of ecotoxicological profiles would be necessary for any industrial application. - Regulatory Considerations: If considered for pharmaceutical or agricultural use, it would need to undergo preclinical and clinical testing to assess safety, efficacy, and environmental impact. 4. Research and Development: - Synthetic Chemistry: Research into its reactions, derivatization, and functionalization could lead to new compounds with biological activity. - Drug Delivery Systems: If used as a precursor, it might be incorporated into drug delivery vehicles or controlled-release formulations. - Biomedical Applications: Potential exploration in targeted drug delivery, nanoparticle synthesis, or biocompatible materials. 5. Current Status: - As of now, (1-Chloroethyl)dimethylbenzene is not a known drug or therapeutic agent. Its use would likely be restricted to industrial or research settings. - If it were to be developed for pharmaceutical use, it would require rigorous evaluation to ensure therapeutic efficacy and minimal adverse effects. ### Conclusion: While (1-Chloroethyl)dimethylbenzene itself is not a pharmaceutical, its chemical structure suggests it could serve as a valuable intermediate in the development of more complex molecules. Future research could explore its potential in synthetic chemistry, pharmaceutical development, or materials science, provided that safety and environmental concerns are adequately addressed. If you are referring to a specific compound or application, additional context would help refine the analysis.958027-88-8 ((1-Chloroethyl)dimethylbenzene) 関連製品
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